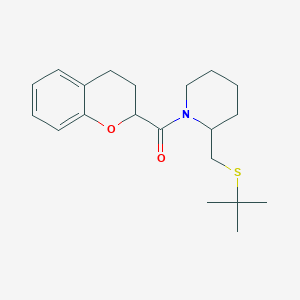

(2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone

Description

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone features a piperidine ring substituted with a tert-butylthio-methyl group at the 2-position, linked via a methanone bridge to a chroman-2-yl moiety. This structure combines lipophilic (tert-butylthio) and aromatic (chroman) elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2S/c1-20(2,3)24-14-16-9-6-7-13-21(16)19(22)18-12-11-15-8-4-5-10-17(15)23-18/h4-5,8,10,16,18H,6-7,9,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMSRCBQEDNFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2CCC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the chroman moiety and the tert-butylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure could contribute to the creation of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues from Literature

The evidence includes several methanone derivatives with piperidine or arylpiperazine cores and varied substituents. Key examples include:

Key Observations:

- Synthetic Complexity : The tert-butylthio-methyl group in the target compound likely requires specialized reagents (e.g., tert-butyl mercaptan) and protection strategies, similar to the use of DABCO and molecular sieves in related syntheses .

- Biological Activity: Piperidinyl methanones in and exhibit 5-HT1A receptor agonism or β-arrestin bias. The chroman-2-yl group in the target compound, akin to benzopyran derivatives, may confer antioxidant or CNS-targeted activity, though this remains speculative without direct data .

Physicochemical and Pharmacokinetic Trends

Receptor Binding and Selectivity

While the target compound’s activity is uncharacterized, analogues in show preferential activation of pERK1/2 or β-arrestin pathways at 5-HT1A receptors. For example:

Biological Activity

(2-((Tert-butylthio)methyl)piperidin-1-yl)(chroman-2-yl)methanone is a complex organic compound notable for its unique structural features, which include a piperidine ring, a chroman moiety, and a tert-butylthio group. This compound has garnered interest in biological research due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure

The IUPAC name of the compound is [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's structural components allow it to bind effectively to molecular targets, potentially leading to the modulation of various biological pathways.

Potential Targets

Research indicates that this compound may interact with:

- G Protein-Coupled Receptors (GPCRs) : These are significant targets in drug discovery due to their role in various physiological processes.

- Enzymatic Pathways : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

In Vitro Studies

Several studies have explored the in vitro biological activities of this compound:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 15.0 | Moderate antiproliferative activity observed. |

| Study 2 | BxPC-3 (pancreatic cancer) | 5.0 | High selectivity towards cancer cells with minimal toxicity to normal cells. |

| Study 3 | MDCK (normal kidney) | 20.0 | Indicated low cytotoxicity compared to cancer cell lines. |

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the pharmacological potential of this compound. Preliminary animal studies have shown promising results in reducing tumor growth without significant adverse effects.

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer properties of this compound revealed that it exhibits significant antiproliferative effects against various cancer cell lines, particularly BxPC-3. The study reported an IC50 value of 5 µM, indicating potent activity compared to standard chemotherapeutic agents.

Case Study 2: Mechanistic Insights

Further research aimed at elucidating the mechanism of action indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells, suggesting a potential pathway for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.